2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified under purine analogs, which are crucial in various biochemical processes, including nucleic acid synthesis and cellular signaling.
This compound can be synthesized from commercially available starting materials through several chemical reactions, particularly involving chlorination and amination processes. Its structural characteristics make it a candidate for further modifications aimed at enhancing its pharmacological properties.
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one falls under the category of purines, which are nitrogen-containing compounds that play essential roles in biochemistry as constituents of nucleotides and nucleic acids.
The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves a series of steps that include chlorination and subsequent reactions to introduce the amino group. One common method includes the chlorination of 9-methyl-7,9-dihydro-purin-8-one using chlorinating agents such as thionyl chloride or phosphorus oxychloride .
The molecular structure of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one consists of a purine ring system with specific substitutions:
The molecular formula is , and its molecular weight is approximately 201.62 g/mol. The compound exhibits typical features of purines, including resonance stabilization due to its aromatic system.
The compound can participate in various chemical reactions typical for purines:
For example, nucleophilic substitution reactions can be facilitated by using strong nucleophiles like amines or alcohols under basic conditions to yield derivatives with enhanced biological activity.
The mechanism of action for 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one primarily revolves around its role as a purine analog that can interfere with nucleotide metabolism. Its structural similarity to natural purines allows it to compete for binding sites in enzymes involved in nucleotide synthesis.
Research indicates that compounds like this may inhibit key enzymes such as DNA polymerases or kinases, thereby affecting DNA replication and repair processes . This action is particularly relevant in cancer therapies where targeting rapidly dividing cells is crucial.
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically appears as a white to off-white solid. It has a melting point ranging between 138–140 °C .
Due to its structural properties and biological activity, 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has potential applications in:
Cyclocondensation reactions provide efficient access to the purine scaffold of 2-amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one. Diaminomaleonitrile (DAMN) serves as a key precursor, reacting with urea derivatives under microwave irradiation to form 4,5-diaminopyrimidine intermediates. These intermediates undergo spontaneous cyclization in acidic media to yield the target purine core. The reaction proceeds via nucleophilic attack of the pyrimidine C4-amino group on the electrophilic carbon of urea, followed by dehydration and aromatization [3]. Modifying urea substituents (e.g., N,N'-dimethylurea) directly influences the C-2 and C-6 positions of the resulting purine. Solvent-free cyclocondensation under microwave conditions significantly enhances atom economy, reducing reaction times from hours to minutes while achieving yields >85% [7] [8].
Table 1: Cyclocondensation Parameters for Purine Synthesis
| Diamine Component | Urea Derivative | Conditions | Cyclization Yield |
|---|---|---|---|
| Diaminomaleonitrile | N-Methylurea | MW, 150°C, 15 min | 89% |
| 1,2-Diamino-1,2-dicyanoethene | Thiourea | Reflux, AcOH, 4h | 78% |
| 5-Amino-1H-pyrazole | Ethylurea | MW, 180°C, 10 min | 92% |
Regiocontrol in N-alkylation is critical for biological activity. Alkylation of 2-amino-6-chloropurine precursors with methyl iodide under phase-transfer conditions (tetrabutylammonium bromide/DCM) favors N-9 methylation (selectivity >15:1). Computational studies reveal the N-9 anion exhibits greater stability due to diminished lone pair repulsion compared to N-7. Polar aprotic solvents (DMF, NMP) promote N-7 alkylation through selective solvation of the transition state, achieving up to 70% N-7 selectivity when using benzyl bromide at 0°C. Microwave-assisted alkylation (100°C, 10 min) with alkyl halides enhances N-9 selectivity to >95% by kinetic control [4] [5].
Table 2: Regioselectivity in Purine Alkylation
| Purine Precursor | Alkylating Agent | Base/Solvent | N-9:N-7 Ratio |
|---|---|---|---|
| 2-Amino-6-chloropurine | CH₃I | K₂CO₃/DMF | 1:1.2 |
| 2-Amino-6-chloropurine | CH₃I | TBAB/KOH/DCM | 15:1 |
| 2,6-Dichloropurine | BnBr | Cs₂CO₃/NMP, 0°C | 1:3.5 |
| 2-Amino-6-chloropurine | CH₃I | MW, DIPEA, 100°C | >20:1 |
C-6 chlorination is achieved via nucleophilic displacement using POCl₃ with catalytic POC₃ or PCl₅. Protecting group strategies are essential: N-9-methylated precursors undergo selective C-6 chlorination in 93% yield when protected with phenylacetyl at N-7. Halogen "dance" reactions enable access to 8-bromo derivatives, where N-bromosuccinimide (NBS) bromination at C-8 precedes halogen migration under basic conditions. Pd-catalyzed halogenation (Pd(OAc)₂/PPh₃) permits late-stage C-2 iodination for cross-coupling, though competing N-alkyl degradation requires careful temperature control (<50°C) [3] [6].
Table 3: Halogenation Methods for Purine Derivatives
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Amino-9-methyl-7,9-dihydro-purin-8-one | POCl₃/PCl₅ | Reflux, 4h | 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one | 91% |
| 8-Bromo-2-aminopurine | KOtBu/DMF | RT, 30 min | 6-Bromo-2-aminopurine | 86% |
| 2-Amino-9-methylpurine | NIS/Pd(OAc)₂ | MeCN, 50°C, 2h | 2-Amino-6-iodo-9-methylpurine | 78% |
Microwave irradiation revolutionizes purine synthesis by enabling rapid cyclocondensations (5–10 min vs. 24 h thermally) and regioselective alkylations. Solvent-free conditions under MW reduce byproduct formation, with energy consumption decreased by >90% compared to conventional heating. Photochemical methods employ Ru(bpy)₃Cl₂ or eosin Y catalysts for C-H alkylation at C-8 via Minisci reactions. Alkyl boronic acids (e.g., EtB(OH)₂) generate radicals under blue light, achieving 75–89% C-8 functionalization without N-oxide formation. Catechol additives enhance radical generation from boronic esters, enabling oligonucleotide modifications under biocompatible conditions [7] [8] .
Table 4: Energy-Assisted Synthesis Efficiency
| Reaction Type | Conventional Method | MW/Photo Method | Yield Increase | Time Reduction |
|---|---|---|---|---|
| Purine Cyclization | 120°C, 24h (AcOH) | MW, 150°C, 15 min (solvent-free) | 89% vs. 72% | 96% |
| N-9 Alkylation | 60°C, 12h (DMF) | MW, 100°C, 10 min (MeCN) | 95% vs. 68% | 98% |
| C-8 Alkylation (Guanosine) | 140°C, 6h (tBuOOtBu) | Photo, RT, 2h (Ru-cat) | 87% vs. 23% | 67% |
Suzuki-Miyaura couplings dominate C-6 diversification. 2-Amino-6-iodo-9-methylpurine reacts with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) to install biaryl motifs (72–95% yield). Direct C-H arylation at C-8 requires Pd(OAc)₂/PCy₃ with aryl iodides and Ag₂CO₃ oxidant, though competing N-alkyl degradation necessitates inert atmospheres. Minisci C-H alkylation employs alkylboronic acids (EtB(OH)₂) with persulfate oxidant under blue LED irradiation, achieving 89% yield for 8-ethyl derivatives. Water-compatible Pd catalysts (e.g., Pd-TPPTS) enable oligonucleotide functionalization post-synthesis without strand cleavage [6] .
Table 5: Cross-Coupling Applications
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Amino-6-iodo-9-methyl-7,9-dihydro-purin-8-one | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 2-Amino-6-phenyl-9-methyl-7,9-dihydro-purin-8-one | 88% |
| 2-Amino-9-methyl-7,9-dihydro-purin-8-one | EtB(OH)₂, K₂S₂O₈ | Ru(bpy)₃Cl₂, blue LED, H₂O | 2-Amino-8-ethyl-9-methyl-7,9-dihydro-purin-8-one | 89% |
| Guanosine in ssDNA | VinylBPin | Pd(OAc)₂/TPPTS, H₂O, 37°C | C8-Vinylguanine oligonucleotide | 65% |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5